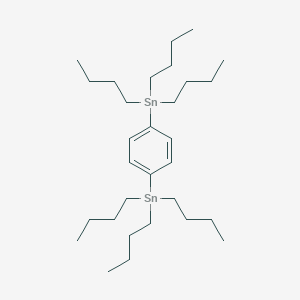

1,4-Bis(tributylstannyl)benzene

説明

Overview of Organotin Compounds in Synthetic Organic Chemistry

Organotin compounds, also known as stannanes, are a class of organometallic compounds containing at least one tin-carbon (Sn-C) bond. wikipedia.org Since the discovery of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849, the field has expanded dramatically. wikipedia.orgorientjchem.org These compounds are primarily known for their applications in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming new carbon-carbon (C-C) bonds. sigmaaldrich.com

The utility of organotin compounds stems from several key characteristics. The C-Sn bond is stable enough to tolerate a wide variety of functional groups and reaction conditions, including exposure to air and moisture, yet it is sufficiently reactive to undergo transmetalation with transition metal catalysts like palladium. gelest.com Organotin(IV) compounds, which are the most stable and widely used, typically feature a tetrahedral geometry, though the tin atom can expand its coordination number beyond four. gelest.comrjpbcs.com The reactivity and applications of these compounds are influenced by the nature of the organic groups (R) and the anionic groups (X) attached to the tin atom, as represented by the general formula R_nSnX_{4-n}. rjpbcs.com This versatility has made organotin reagents indispensable tools for synthesizing complex natural products, pharmaceuticals, and novel chemical structures. sigmaaldrich.com

Strategic Importance of Aryltin Compounds as Versatile Intermediates

Among the various classes of organotin reagents, aryltin compounds hold a position of strategic importance. These compounds, where at least one aryl group is directly bonded to a tin atom, are exceptionally versatile intermediates. They serve as key building blocks in the Stille cross-coupling reaction, which facilitates the formation of a new C-C bond between an sp2-hybridized carbon of the aryltin and an sp2-hybridized carbon of an organic halide or triflate. wikipedia.orgorganic-chemistry.org

Aryltin reagents are valued for their stability, functional group tolerance, and the ability to be purified by standard laboratory techniques. Many are commercially available or can be readily synthesized. wikipedia.org The cleavage of the aryl-tin bond occurs more readily than that of alkyl-tin bonds, which allows for selective reactivity in complex molecules. gelest.com This predictable reactivity makes aryltin compounds reliable partners in the synthesis of biaryls, conjugated polymers, and other complex aromatic systems that are central to drug discovery and materials science.

The Unique Position of Bis(tributylstannyl)benzene Derivatives in C-C Bond Formation Methodologies

Within the family of aryltin compounds, bis(stannyl)benzene derivatives, such as 1,4-Bis(tributylstannyl)benzene, occupy a unique and powerful position. These molecules feature two tributylstannyl groups attached to a central benzene (B151609) ring, making them bifunctional reagents. This "two-headed" nature allows them to participate in sequential or double cross-coupling reactions.

This bifunctionality is particularly valuable for synthesizing symmetrical and asymmetrical molecules and for the construction of conjugated polymers. By reacting both stannyl (B1234572) groups, these compounds can act as linkers or monomers, enabling the extension of conjugated systems. For instance, they are used to create rigid, well-defined molecular rods and serve as precursors for benzenediboronic acids, which are themselves valuable intermediates in Suzuki-Miyaura coupling reactions. conicet.gov.ar The ability to form two C-C bonds from a single, stable precursor makes this compound and its isomers highly strategic tools for the efficient construction of complex molecular architectures.

Structure

2D Structure

特性

IUPAC Name |

tributyl-(4-tributylstannylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448650 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-51-8 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17151-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1,4 Bis Tributylstannyl Benzene

Functionalization and Derivatization Strategies

The dual reactivity of 1,4-bis(tributylstannyl)benzene allows for its use in more complex synthetic strategies beyond simple polymerization. By controlling the stoichiometry and reaction conditions, selective mono-functionalization can be achieved, leaving a second tributylstannyl group available for subsequent transformations.

A sophisticated application of this compound's reactivity involves the synthesis of polymers or large molecules with pendant functional groups. A synthetic route can be envisioned where a substituted derivative of this compound is selectively coupled with an α,ω-dibromoalkane.

In this strategy, a monosubstituted this compound could be reacted with a long-chain α,ω-dibromoalkane under Stille conditions. By carefully controlling the stoichiometry (e.g., using an excess of the dibromoalkane), a selective mono-coupling can be favored. This would result in the formation of a molecule where the benzene (B151609) ring is attached to the alkyl chain at one end, leaving a terminal bromoalkyl group at the other end. The remaining tributylstannyl group on the aromatic ring could then be used for a subsequent, different cross-coupling reaction. This approach allows for the creation of complex, multifunctional molecules. The general principle of using bis-stannylated reagents for sequential reactions has been demonstrated, where an initial reaction yields an alkenylstannane that is then used in a subsequent Stille reaction. nih.gov Similarly, functionalized benzenes have been prepared and used in Stille couplings, such as the reaction of a stannyl-functionalized 1,2-bis(trimethylsilyl)benzene. nih.gov

Isomer Formation and Regioselectivity in Derivatization (e.g., N1 vs. N2 Substitution on Tetrazole Rings)

The derivatization of this compound can lead to the formation of intricate heterocyclic structures, such as tetrazole-containing compounds. The regioselectivity of subsequent reactions on these heterocycles is a critical aspect of their chemistry.

A key precursor for studying this regioselectivity is 1,4-bis(5-tetrazolyl)benzene. This compound can be synthesized from 1,4-dicyanobenzene through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide. The resulting bis-tetrazole can then be stannylated to yield 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene. It is the subsequent reactions of this stannylated intermediate that provide insight into isomer formation.

In a study investigating the synthesis of pendant alkyl halide derivatives, 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene was reacted with α,ω-dibromoalkanes. This reaction led to the formation of a mixture of isomers, with substitution occurring at either the N1 or N2 positions of the tetrazole rings. The distribution of these isomers is influenced by the reaction conditions and the nature of the electrophile.

The less-hindered N2 position is generally the preferred site for coordination with the tin atom in the starting material. However, upon reaction with electrophiles like dibromoalkanes, both N1 and N2 substituted products are observed. The formation of these isomers can be distinguished and quantified using spectroscopic techniques, particularly NMR spectroscopy.

The table below summarizes the observed isomer formation in the derivatization of a 1,4-bis(tetrazolyl)benzene system, highlighting the regiochemical outcomes.

| Electrophile | Product Isomers | Observations |

| α,ω-Dibromoalkanes | N1-alkylated, N2-alkylated | A mixture of isomers is typically formed. |

| N1,N1'-dialkylated | Symmetrical substitution. | |

| N2,N2'-dialkylated | Symmetrical substitution, often favored due to steric factors. | |

| N1,N2'-dialkylated | Unsymmetrical substitution. |

This demonstrates that while there is a preference for substitution at the N2 position, the N1 position is also reactive, leading to a distribution of products. The ability to control this regioselectivity is a key challenge and an area of ongoing research in the synthesis of complex tetrazole-containing molecules.

Exploration of Other Electrophilic Reactions Involving Aryl-Tin Bonds

The aryl-tin bonds in this compound are susceptible to cleavage by a variety of electrophiles beyond those leading to tetrazole formation. These reactions provide pathways to other important classes of organic compounds.

One notable example is the reaction with borane (B79455) (BH₃). The reaction of 1,3- and 1,4-bis(trimethylstannyl)benzenes with borane in tetrahydrofuran (B95107) (THF) leads to the formation of intermediate organoboranes. Subsequent hydrolysis of these intermediates yields the corresponding benzene- and pyridinediboronic acids in good yields. This transmetalation reaction showcases the utility of arylstannanes as precursors to valuable organoboron compounds, which are themselves versatile intermediates in cross-coupling reactions.

Another important class of electrophilic reactions is halogenation. The aryl-tin bond can be cleaved by halogens such as iodine (I₂), bromine (Br₂), and chlorine (Cl₂). The mechanism of this electrophilic aromatic substitution involves the attack of the halogen on the electron-rich aromatic ring, leading to the displacement of the tributylstannyl group. A Lewis acid catalyst is often required to enhance the electrophilicity of the halogen. This provides a direct route to dihalogenated benzene derivatives.

A common competing reaction in electrophilic substitutions of arylstannanes is protodestannylation. In the presence of acidic protons, the aryl-tin bond can be cleaved to replace the stannyl (B1234572) group with a hydrogen atom. This can be a significant side reaction and needs to be carefully controlled to achieve the desired functionalization. The propensity for protodestannylation is influenced by the reaction conditions, including the acidity of the medium and the presence of water.

The table below outlines some of the electrophilic reactions that this compound and similar arylstannanes can undergo.

| Electrophile | Reagent(s) | Product Type | Notes |

| Boron | Borane (BH₃) in THF, then H₂O | Dihydroxybenzene | Via oxidation of the initially formed diboronic acid. |

| Halogen | I₂, Br₂, Cl₂ (with or without Lewis acid) | Dihalogenated benzene | A direct method for introducing halogens. |

| Proton | Acidic protons (e.g., from adventitious water or acidic reagents) | Benzene | A common side reaction (protodestannylation). |

Applications of 1,4 Bis Tributylstannyl Benzene in Advanced Materials Science

Precursor Chemistry for Conjugated Polymers and Macromolecular Architectures

1,4-Bis(tributylstannyl)benzene is a bifunctional monomer extensively used in Stille polycondensation to create a variety of functional polymers. The Stille reaction is renowned for its tolerance to a wide array of functional groups and typically high yields, making it a powerful tool for polymer synthesis. beilstein-journals.org The general mechanism involves the palladium(0)-catalyzed coupling of an organostannane with an organic electrophile. beilstein-journals.org In polymerizations, the difunctional nature of this compound allows it to be linked with dihalogenated aromatic compounds to build long-chain conjugated polymers.

In the pioneering work to create novel biopolymer analogues, researchers explored the use of this compound for the synthesis of poly(purine)s. Initial strategies involved the Stille coupling of this organostannane with 2,6-dichloropurine. acs.org Further attempts were made to polymerize dibromo purine (B94841) monomers with this compound. acs.org

While these specific early efforts did not yield the desired polymer, they were crucial in establishing the viability of the Stille cross-coupling methodology for this class of materials. acs.org This foundational research paved the way for the eventual successful synthesis of poly(purine)s by utilizing other stannylated comonomers, such as those based on thiophene (B33073) and benzodithiophene, which offered greater tailorability. acs.org The initial test reactions using tributylstannyl-benzene helped screen palladium catalysts and proved that Stille coupling could be used to form the necessary carbon-carbon bonds at the purine core, ultimately leading to the first-ever synthesis of poly(purine)s. acs.org

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface areas and porous networks, making them suitable for applications in gas storage and catalysis. chemrxiv.orgrsc.org These materials are typically constructed by linking rigid molecular building blocks through strong covalent bonds. nih.gov

While various synthetic strategies exist, such as the Friedel-Crafts alkylation or the self-condensation of hydroxymethyl monomers, Stille coupling offers a powerful route to a subclass known as conjugated microporous polymers (CMPs). chemrxiv.orgrsc.org The rigid, linear geometry of the benzene (B151609) ring in this compound makes it an excellent candidate as a "strut" in such architectures. When copolymerized with multi-functional (three or more reactive sites) halogenated aromatic monomers, it can generate highly cross-linked, three-dimensional networks. This network structure prevents the close packing of polymer chains, resulting in permanent microporosity. The conjugated nature of the framework derived from Stille coupling can also impart unique electronic and catalytic properties to the resulting MOP.

The incorporation of organometallic complexes like ferrocene (B1249389) into conjugated polymers can impart unique redox and electronic properties. Research has demonstrated the feasibility of creating polymers with pendant ferrocene moieties attached to a fluorene (B118485) backbone. unt.edu A key synthetic step in this process involves the functionalization of a fluorene derivative at its 2- and 7-positions to attach polymerizable groups. unt.edu

In one such synthesis, a 2,7-dibromo-fluorenyl ferrocene complex was converted into a 2,7-bis(tributylstannyl) derivative. unt.edu Although the final polymerization in this specific study proceeded through a different iodo-derivative, the creation of the bis(tributylstannyl) complex is a critical intermediate step that highlights the versatility of organostannanes. unt.edu This demonstrates the principle that tributylstannyl groups serve as reactive handles to incorporate complex, functional units like ferrocene-fluorene systems into a polymer backbone using Stille cross-coupling chemistry. This methodology opens the door to a new class of processable conjugated polymers with pendant organometallic groups, which exhibit interesting thermal and cyclic voltammetry behavior. unt.edu

Carboranes are boron-carbon clusters known for their exceptional thermal stability and electron-withdrawing nature, making them attractive for inclusion in optoelectronic materials. acs.orgunt.edu Researchers have successfully synthesized a novel bis(tributylstannyl)-benzocarborane monomer, which can be incorporated into a conjugated polymer backbone for the first time via Stille polymerization. unt.edu

This monomer, bis(1,4-tributylstannyl)-benzocarborane, was synthesized by treating benzocarborane with n-butyllithium followed by tributyltin chloride. unt.edu It was then copolymerized with dibromo-monomers, such as those containing cyclopentadithiophene and diketopyrrolopyrrole, using a palladium catalyst to yield polymers in good molecular weight. unt.edu The investigation of these polymers revealed that the benzocarborane unit acts as an electron-deficient linker within the polymer chain. This work led to the first reported polymer field-effect transistors that incorporate a benzocarborane unit in the conjugated backbone, demonstrating its potential in electronic applications. unt.edu

The molecular weight (Mw) and polydispersity (Đ) of conjugated polymers are critical parameters that significantly influence their material properties and device performance. In Stille polycondensation, these parameters can be precisely controlled by optimizing various reaction conditions. When using bifunctional monomers like this compound, achieving high molecular weight is essential for good structural integrity and film formation, which relies on reaching a high degree of polymerization as described by the Carothers equation. acs.org

Key factors that can be tuned include the choice of catalyst, monomer concentration, solvent system, and temperature. For instance, studies on the synthesis of the polymer PTB7 have shown that lowering the monomer concentration can be more effective in generating higher-Mw polymers with narrow polydispersity. Furthermore, advanced techniques like stepwise-heating protocols have been developed. This method allows for a more controlled polymerization, leading to ultrahigh-quality polymers with high Mw and very narrow Đ, which in turn enhances performance and reduces batch-to-batch variations in applications like polymer solar cells. Although these specific examples may use different monomers, the principles of reaction optimization are directly applicable to polymerizations involving this compound.

Table 1: Example of Stille Polycondensation Optimization for PTB7 Polymer This table illustrates general principles of Stille reaction optimization that are applicable to syntheses involving this compound.

| Entry | Catalyst (mol%) | Monomer Conc. (M) | Solvent (vol%) | Temp (°C) | Time (h) | Mw (kDa) | Đ (PDI) | Yield (%) |

| 1 | Pd(PPh₃)₄ (4.0) | 0.10 | Toluene:DMF (4:1) | 120 | 12 | 70.6 | 2.18 | 76 |

| 2 | Pd₂(dba)₃/P(o-tolyl)₃ (2.0/8.0) | 0.10 | Toluene:DMF (4:1) | 120 | 12 | 61.2 | - | 55 |

| 3 | Pd(PPh₃)₄ (4.0) | 0.05 | Toluene:DMF (4:1) | 120 | 12 | 94.2 | 1.95 | - |

| 4 | Pd(PPh₃)₄ (1.0) | 0.026 | Toluene:DMF (4:1) | Stepwise | - | 223 | 1.21 | - |

| Data sourced from a study on PTB7 synthesis, illustrating the effect of reaction parameters on polymer characteristics. |

A significant challenge in working with conjugated polymers, especially those incorporating rigid units like the phenylene group from this compound, is their often poor solubility. The strong π-π stacking interactions between polymer chains lead to aggregation, which hinders solution-based processing and characterization. To overcome this, several chemical design strategies are employed.

One common approach is the introduction of bulky or long, flexible side chains onto the comonomer that is polymerized with this compound. For example, attaching long alkoxy side chains to a di-iodinated comonomer can disrupt the close packing of the polymer backbones, thereby increasing their solubility in common organic solvents.

A more advanced and elegant strategy is the synthesis of mechanically interlocked molecules known as polyrotaxanes. In this architecture, the rigid conjugated polymer backbone is threaded through the cavities of macrocyclic molecules, such as persilylated β-cyclodextrin. These bulky host molecules act as an "insulating sheath" around the polymer chain, effectively preventing aggregation. This approach has been shown to significantly improve the solubility and modify the surface morphology and thermal properties of the resulting polymers. However, the bulky nature of the macrocycles can introduce steric hindrance during polymerization, sometimes resulting in lower molecular weights compared to the non-rotaxane analogue.

Strategies to Minimize Structural Defects in Polymer Synthesis

In the synthesis of conjugated polymers via Stille cross-coupling polymerization, achieving well-defined structures with minimal defects and controlled molecular weights is paramount for optimizing material performance. rsc.org Structural defects can arise from side reactions, incomplete monomer coupling, and variations in polymerization kinetics, leading to batch-to-batch inconsistencies. The steric properties of the monomers employed, particularly the organotin reagent, play a significant role in mitigating these issues.

One effective strategy to minimize structural defects involves leveraging the steric hindrance of the organotin compound. The bulky tributyltin groups of this compound can influence the transition state of the transmetalation step in the Stille coupling mechanism. rsc.org This steric hindrance can modulate the rate of polymerization, leading to more controlled and uniform chain growth.

Recent studies have demonstrated that by systematically varying the steric bulk of the organotin reagent, it is possible to control the molecular weight and reduce the batch-to-batch variance of the resulting polymers. While not exclusively focused on this compound, the principles derived from studies on similar organotin compounds with varying steric profiles are directly applicable.

A study on the synthesis of photovoltaic polymers using Stille coupling investigated the impact of organotin compounds with different steric hindrances on the polymerization outcome. The findings indicated that larger steric groups on the organotin monomer increased the difficulty of forming the transmetalation transition state, resulting in polymers with more consistent molecular weights across different batches. rsc.org

| Organotin Monomer Steric Hindrance | Resulting Polymer Molecular Weight Distribution | Batch-to-Batch Variance |

| Low | Broad | High |

| Moderate | Narrow | Low |

| High | Narrow | Low |

This table illustrates the general trend observed when modulating the steric hindrance of the organotin reagent in Stille polymerization. Increased steric hindrance leads to a more controlled polymerization and reduced variability between batches.

Contribution to Catalytic Systems as a Reagent for Catalyst Incorporation in Materials

Organotin compounds, including this compound, contribute to catalytic systems in materials science primarily through their direct role as catalysts or co-catalysts, rather than solely as a means to incorporate a separate catalytic species. The tin atoms within the organotin structure can act as Lewis acid catalysts in various reactions.

Diorganotin compounds, a class to which this compound belongs, are well-established as catalysts in several industrially important polymerization processes. wikipedia.org Their applications include:

Polyurethane Production: Diorganotin carboxylates are widely used as catalysts in the formation of polyurethanes. wikipedia.org The tin center coordinates with the reactants, facilitating the polymerization reaction.

Silicone Vulcanization: These compounds also catalyze the cross-linking of silicones, a process known as vulcanization. wikipedia.org

Transesterification Reactions: Organotin compounds are effective catalysts for transesterification reactions, which are crucial in the synthesis of various polyesters. gelest.com

When this compound is used as a monomer in polymerization, the resulting polymer chain inherently incorporates these catalytically active tin centers. This "built-in" catalyst functionality can be advantageous for subsequent material processing or for designing materials with self-healing or degradable properties, where the embedded catalyst can be activated under specific conditions.

Research has shown that the catalytic activity of organotin compounds is dependent on the nature of the organic substituents attached to the tin atom. While specific studies detailing the catalytic activity of polymers derived from this compound are specialized, the general principles of organotin catalysis provide a strong foundation for its potential in this area.

| Catalytic Process | Role of Diorganotin Compound |

| Polyurethane Synthesis | Lewis acid catalyst for isocyanate and polyol reaction |

| Silicone Curing | Catalyst for cross-linking reactions |

| Polyester Synthesis | Catalyst for transesterification |

This table summarizes the established catalytic roles of diorganotin compounds, which are relevant to the functionality of materials synthesized using this compound.

The incorporation of this compound into a polymer backbone, therefore, offers a method for creating materials with distributed catalytic sites, potentially influencing the material's properties and performance in various applications.

Spectroscopic and Structural Elucidation of 1,4 Bis Tributylstannyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,4-Bis(tributylstannyl)benzene, providing insights into the proton, carbon, and tin environments within the molecule.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tributylstannyl groups and the central benzene (B151609) ring. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzene ring appear as a singlet at approximately 7.42 ppm. rsc.org This singlet indicates the symmetrical substitution of the tributylstannyl groups at the para positions.

The protons of the butyl chains give rise to a series of multiplets and a triplet in the upfield region of the spectrum. Specifically, the terminal methyl (CH₃) protons appear as a triplet around 0.90 ppm with a J-coupling constant of about 7.3 Hz. rsc.org The methylene (B1212753) (CH₂) protons adjacent to the tin atom and the other methylene groups along the butyl chain appear as multiplets in the range of approximately 0.98 to 1.65 ppm. rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (C₆H₄) | 7.42 | s | - | 4H |

| -CH₂- (Sn-CH₂-C₃H₇) | 0.98 – 1.13 | m | - | 12H |

| -CH₂- (Sn-CH₂-CH₂-C₂H₅) | 1.47 – 1.65 | m | - | 12H |

| -CH₂- (Sn-C₂H₄-CH₂-CH₃) | 1.35 | h | 7.4 | 12H |

| -CH₃ (Sn-C₃H₆-CH₃) | 0.90 | t | 7.3 | 18H |

Detailed ¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. In CDCl₃, the carbon atoms of the benzene ring directly bonded to the tin atoms (ipso-carbons) resonate at approximately 141.54 ppm. rsc.org The other aromatic carbons show a signal at around 136.13 ppm. rsc.org

The carbon atoms of the four butyl groups give rise to distinct signals. The methylene carbon directly attached to the tin atom (α-carbon) appears at about 9.51 ppm. rsc.org The subsequent methylene carbons (β, γ) and the terminal methyl carbon (δ) resonate at approximately 29.13, 27.43, and 13.69 ppm, respectively. rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Sn) | 141.54 |

| Aromatic (C-H) | 136.13 |

| α-CH₂ (Sn-CH₂) | 9.51 |

| β-CH₂ | 29.13 |

| γ-CH₂ | 27.43 |

| δ-CH₃ | 13.69 |

Advanced ¹¹⁹Sn NMR Spectroscopy for Tin Environments and Connectivity

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly observing the tin nuclei, providing valuable information about the chemical environment and connectivity of the tin atoms. For this compound in CDCl₃, the ¹¹⁹Sn NMR spectrum shows a single resonance at approximately -45.25 ppm, using tetramethylstannane (Me₄Sn) as an external standard. rsc.org The presence of a single peak confirms the magnetic equivalence of the two tin atoms in the symmetrical para-substituted benzene ring. This technique is also sensitive to the presence of tin-containing impurities.

Application of NMR in Isomer Identification and Purity Assessment

NMR spectroscopy is crucial for distinguishing between different isomers of bis(tributylstannyl)benzene. For instance, the ¹H and ¹³C NMR spectra of the ortho and meta isomers would exhibit more complex splitting patterns and a greater number of signals in the aromatic region due to lower symmetry compared to the para isomer.

Furthermore, NMR analysis is instrumental in assessing the purity of this compound samples. The presence of impurities, such as starting materials or by-products from the synthesis, can be readily detected by the appearance of additional signals in the ¹H, ¹³C, or ¹¹⁹Sn NMR spectra. rsc.org For example, incomplete reaction might be indicated by the presence of signals corresponding to monosubstituted tributylstannylbenzene.

Mass Spectrometry (MS) Techniques

Mass spectrometry complements NMR by providing information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the elemental composition of this compound. For instance, in a study, the calculated mass for the fragment ion [M-C₄H₉]⁺ of a related compound, tributyl(4-iodophenyl)stannane, was 436.97827, and the found value was 436.97724, demonstrating the high accuracy of this technique. rsc.org While the specific HRMS data for the parent this compound is not detailed in the provided search results, this example illustrates the capability of HRMS to unequivocally confirm the molecular formula of such organotin compounds.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Profiling and Detection

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound and its reaction products, GC/MS provides an invaluable tool for product profiling, purity assessment, and detection of trace-level byproducts.

The analysis of organotin compounds, including this compound, by GC often involves specific chromatographic conditions to achieve optimal separation and detection. Research has indicated the use of capillary columns, such as the HP5-MS (a low-bleed 5% phenyl-methylpolysiloxane column), for the analysis of such compounds. conicet.gov.ar The coupling of the gas chromatograph to a mass selective detector operating under electron ionization (EI) at 70 eV allows for the generation of characteristic mass spectra. conicet.gov.ar

While organotin compounds can be thermally labile and may sometimes require derivatization to enhance their volatility and thermal stability for GC analysis, direct analysis of tetra-substituted organotins like this compound is often feasible. The mass spectrometer fragments the parent molecule in a reproducible manner, generating a unique fingerprint or mass spectrum. The fragmentation pattern of this compound would be expected to show characteristic losses of butyl groups and potentially cleavage of the tin-aryl bond. The benzene ring itself can produce a characteristic phenyl fragment ion at m/z 77. docbrown.info

A typical GC/MS analysis involves injecting a solution of the sample into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (such as helium) through the capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The temperature of the column is often programmed to increase over time to facilitate the elution of compounds with a wide range of boiling points.

The following table outlines a representative set of GC/MS parameters that could be employed for the analysis of this compound and its derivatives, based on general practices for organotin analysis. conicet.gov.ar

| Parameter | Condition |

|---|---|

| GC System | Gas chromatograph equipped with a capillary column inlet |

| Column | HP5-MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 4 min, then ramp at 10 °C/min to 300 °C |

| MS Detector | Mass selective detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-650 |

| Transfer Line Temperature | 310 °C |

| Ion Source Temperature | 300 °C |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity, physical properties, and potential applications in materials science.

Research has led to the synthesis and crystallographic characterization of several derivatives of this compound. A notable class of such derivatives includes those formed through reactions involving the tin-carbon bond, leading to novel structures with unique coordination environments.

For instance, the reaction of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with α,ω-dibromoalkanes has been shown to yield various alkyl halide derivatives. The crystal structures of several of these derivatives have been determined, revealing key structural features. In the case of 1,4-bis[(2-(4-bromobutyl)tetrazol-5-yl)]benzene, both the (2-N, 2-N') and (1-N, 2-N') isomers have been crystallographically characterized. rsc.org Similarly, the structure of 1,4-bis[(2-(8-bromooctyl)tetrazol-5-yl)]benzene has been reported. rsc.org These studies confirm the connectivity of the bromoalkyl chains to the tetrazole rings and provide insight into the conformational preferences of the molecules in the solid state. rsc.org

Another example involves the formation of macrocyclic diorganotin(IV) bis-dithiocarbamate complexes. The reaction of potassium bis-dithiocarbamate salts of 1,4-bis(benzylaminomethyl)benzene with diorganotin dichlorides results in the formation of dinuclear 26-membered macrocyclic species. nih.gov X-ray diffraction studies on the dimethyltin (B1205294) derivative of 1,4-bis(benzylaminomethyl)benzene dithiocarbamate (B8719985) have shown that the tin centers are hexa-coordinated, adopting a skewed-trapezoidal-bipyramidal geometry. nih.gov These macrocycles can exhibit cavities capable of accommodating aromatic rings within their solid-state structure. nih.gov

The table below summarizes crystallographic data for a selection of derivatives of this compound, highlighting the diversity of structures that can be accessed from this parent compound.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 1,4-Bis[2-(6-bromohexyl)-2H-tetrazol-5-yl]benzene | Monoclinic | P21/c | The molecule possesses a crystallographic inversion center at the midpoint of the benzene ring. The structure exhibits liquid-crystal-like alignment and intermolecular Br···Br interactions. researchgate.net |

| Dimethyltin derivative of 1,4-bis(benzylaminomethyl)benzene dithiocarbamate | Not specified | Not specified | Forms a 26-membered macrocycle with hexa-coordinated tin atoms in a skewed-trapezoidal-bipyramidal geometry. The macrocycle possesses a cavity that accommodates aromatic rings. nih.gov |

| 1,4-Bis[(2-(4-bromobutyl)tetrazol-5-yl)]benzene (2-N, 2-N') | Not specified | Not specified | Confirmed structure with pendant bromoalkyl groups at the 2-N positions of the tetrazole rings. rsc.org |

| 1,4-Bis[(2-(4-bromobutyl)tetrazol-5-yl)]benzene (1-N, 2-N') | Not specified | Not specified | Confirmed isomeric structure with pendant bromoalkyl groups at the 1-N and 2-N' positions. rsc.org |

Theoretical and Computational Studies of 1,4 Bis Tributylstannyl Benzene Systems

Computational Modeling of Reaction Mechanisms and Pathways in Organotin Chemistry

Computational modeling is a powerful tool for elucidating the complex mechanisms of reactions involving organotin reagents. For compounds such as 1,4-bis(tributylstannyl)benzene, which are primarily used in cross-coupling reactions, understanding the reaction pathways is crucial for optimizing conditions and predicting outcomes.

High-level ab initio molecular orbital studies are frequently employed to investigate these mechanisms. For instance, calculations have been used to predict the energy barriers for the displacement of stannyl (B1234572) radicals by various alkyl radicals. doi.org Studies using methods like the Møller-Plesset perturbation theory (MP2) with a double-ζ pseudopotential basis set (DZP) have calculated the energy barriers for both forward and reverse reactions in radical processes involving organotellurides and tributylstannyl radicals. doi.org These calculations revealed that the energy barriers for the displacement of a stannyl radical by methyl, ethyl, and isopropyl radicals are in the range of 22 to 39 kJ mol⁻¹, with reverse barriers between 12 and 40 kJ mol⁻¹. doi.org

Furthermore, computational methods, including ab initio and force field calculations, have been applied to understand the influence of steric effects on reaction rates. acs.org In reactions of tributylstannyl radicals with aryl bromides and areneselenols, bulky ortho substituents were found to have diverging effects on reactivity, a phenomenon that can be rationalized through computational modeling of the transition states. acs.org Such studies are critical for predicting the reactivity of sterically hindered monomers in polymerization reactions. The Stille cross-coupling reaction, a cornerstone of organotin chemistry and a primary application for this compound, relies on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational modeling helps to detail the energetics of each step in this cycle, guiding the choice of catalysts and reaction conditions for synthesizing conjugated polymers.

| Computational Method | System Studied | Key Finding | Reference |

| ab initio MO (MP2/DZP) | Radical displacement at Tellurium | Calculated energy barriers (22-39 kJ mol⁻¹) for stannyl radical displacement. | doi.org |

| ab initio / Force Field | Steric effects on radical reactions | Explained diverging reactivity patterns of hindered aryl bromides vs. selenols. | acs.org |

| Stille Coupling Modeling | Polymer Synthesis | Elucidates catalytic cycle energetics (oxidative addition, transmetalation, etc.). | mdpi.com |

Electronic Structure Calculations for Organotin Compounds and Related Organometallics

Electronic structure calculations are fundamental to understanding the optical and electronic properties of materials derived from this compound. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to determine frontier molecular orbital (FMO) energies, band gaps, and electronic transition characteristics. acs.org

For conjugated systems, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are of particular importance. Calculations performed on monomers with different architectures show that the HOMO and LUMO energy states are highly dependent on the molecular structure. acs.org For example, analysis of Naphthodifuranone-based monomers, which can be polymerized with stannylated compounds, indicates an electron transfer from phenyl groups to the core upon excitation. acs.org

Detailed calculations on related aromatic systems provide a template for what can be analyzed. For instance, calculations on fluorinated phenacenes have determined the vertical electronic transitions, including the S₁←S₀ (α-band) and S₂←S₀ (p-band) transitions, along with their corresponding oscillator strengths and orbital contributions (e.g., HOMO→LUMO). beilstein-journals.org Such analyses are crucial for interpreting UV-visible absorption spectra and understanding the photophysical behavior of these materials. beilstein-journals.org

| Calculation Type | Property Investigated | Typical Finding | Reference |

| TD-DFT (B3LYP/6-31+g(d)) | Frontier Orbital Energies | HOMO/LUMO levels are highly dependent on side-chain architecture. | acs.org |

| DFT / PESA | HOMO Levels / Band Gaps | Benzocarborane incorporation lowers the band gap compared to benzene (B151609) analogs. | rsc.org |

| TD-DFT | Vertical Electronic Transitions | Calculation of S₁←S₀ and S₂←S₀ energies, oscillator strengths, and orbital contributions. | beilstein-journals.org |

Simulations for Predicting Material Properties and Performance of Derived Polymers

Computer simulations are instrumental in bridging the gap between molecular structure and the macroscopic properties of polymers derived from monomers like this compound. These simulations can predict material characteristics such as molecular ordering, thermal stability, and charge transport efficiency, which are critical for applications in organic electronics. acs.orgresearchgate.net

One powerful approach is the use of coarse-grained models, which simplify molecular representations to study large-scale phenomena. acs.org This strategy has been used to investigate the molecular ordering of soluble conjugated polymers, capturing the effects of π-π interactions and side-chain repulsion. acs.org By simulating the morphology of polymer films, researchers can link structural ordering to the electronic density of states, which is essential for predicting charge mobility. acs.org

Density-functional theory (DFT) simulations are also used to understand structure-property relationships at a more detailed level. mdpi.com For example, DFT (at the B3LYP/6-31G level) has been used to simulate the structures of benzobisoxazole-based polymers. mdpi.com These simulations revealed that the intercalation of alkyl side chains between polymer backbones is a crucial factor in determining the degree of intermolecular ordering in thin films and, consequently, the hole mobility in organic thin-film transistors (OTFTs). mdpi.com

Advanced theoretical simulations are also applied to predict a wide range of properties for hybrid materials. These can include microstructural features, thermal and thermo-oxidative stability, mechanical resistance, and fluorescent properties. researchgate.net By simulating these characteristics, researchers can screen potential polymer structures and guide synthetic efforts toward materials with desired performance profiles for applications in optoelectronics and other advanced fields. researchgate.net

| Simulation Type | Property Predicted | Example Application | Reference |

| Coarse-Grained Modeling | Molecular Ordering, Morphology | Linking biaxially ordered morphology to the density of states to predict charge mobility in polymer semiconductors. | acs.org |

| DFT (B3LYP/6-31G) | Polymer Conformation, Intermolecular Ordering | Correlating alkyl side-chain intercalation with hole mobility in OTFTs. | mdpi.com |

| Advanced Theoretical Simulation | Thermal Stability, Fluorescence | Investigating thermal degradation and fluorescence characteristics of carborane-based polymeric materials. | researchgate.net |

Future Research Directions and Emerging Paradigms in 1,4 Bis Tributylstannyl Benzene Chemistry

Development of Sustainable and Efficient Synthetic Routes for Arylstannanes

The synthesis of arylstannanes, including 1,4-bis(tributylstannyl)benzene, has traditionally relied on methods that are often resource-intensive. conicet.gov.ar The future of arylstannane synthesis lies in the development of greener, more efficient, and cost-effective methodologies that minimize waste and avoid harsh reaction conditions.

Recent advancements are paving the way for more sustainable approaches. These include:

Catalyst-Free and Metal-Free Methods: Researchers are exploring pathways that eliminate the need for transition metal catalysts. researchgate.net One such method involves visible-light-driven synthesis from arylazo sulfones, which proceeds under both photocatalyst- and metal-free conditions. acs.orgcolab.ws Another approach utilizes BF3·OEt2-mediated cross-coupling of aryl triazenes with distannanes, offering a metal-free route to various arylstannanes. researchgate.net

Eco-Friendly Reaction Media: The use of water as a solvent, often in combination with microwave irradiation, is being investigated to facilitate sequential stannylation and Stille cross-coupling reactions. researchgate.net This strategy allows for the rapid synthesis of biaryls in an environmentally benign manner. researchgate.net

Energy-Efficient Techniques: Ultrasound irradiation has emerged as a powerful tool for accelerating reactions. conicet.gov.ar Sonochemical synthesis of bis(tri-n-butylstannyl)aromatic compounds via Barbier-like reactions represents a significant step towards energy efficiency. conicet.gov.ar

Alternative Starting Materials: To enhance substrate scope and accessibility, research is focused on utilizing readily available starting materials. Methods are being developed for the direct stannylation of non-preactivated benzyl (B1604629) alcohols and the conversion of methyl esters and acyl fluorides to stannanes via nickel catalysis. researchgate.net Synthesis from inexpensive anilines via an SRN1 mechanism also presents a viable alternative. arkat-usa.org

One-Pot Procedures: To improve efficiency and reduce waste from intermediate purification steps, one-pot synthetic strategies are being designed. ineosopen.org These procedures, which can combine stannylation and subsequent cross-coupling reactions, are highly desirable for streamlining the synthesis of complex molecules like unsymmetrical biaryls. researchgate.netineosopen.org

Table 1: Emerging Sustainable Synthetic Methods for Arylstannanes

| Method | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|

| Visible-Light Catalysis | Metal- and additive-free conditions. researchgate.net | Reduced toxicity, mild conditions. | (Hetero)aryl stannanes. acs.org |

| Microwave-Assisted Synthesis | Use of water as a solvent. researchgate.net | Rapid reaction times, green solvent. | Biaryls, Boscalid intermediate. researchgate.net |

| Ultrasound Irradiation | Solvent-free indium-promoted reaction. conicet.gov.ar | Drastically reduced reaction times (hours to minutes). | Alkyl aryl ketones. conicet.gov.ar |

| Nickel-Catalyzed C-O/C-F Activation | Decarbonylative stannylation of acyl fluorides and methyl esters. researchgate.net | Good functional-group compatibility, use of common functional groups. | Various arylstannanes. researchgate.net |

| SRN1 Mechanism | Photostimulated reaction of aryl halides or anilinium salts with stannyl (B1234572) anions. arkat-usa.orgconicet.gov.ar | High yields, excellent method for di- and tri-stannylation. arkat-usa.org | 1,4-Bis(trimethylstannyl)benzene. arkat-usa.org |

Expanding the Scope of Cross-Coupling Reactions beyond Established Protocols

While the Stille reaction is a cornerstone of arylstannane chemistry, its full potential is still being explored. uwindsor.ca Future research aims to expand the scope of cross-coupling reactions involving this compound beyond established protocols, introducing novel catalysts, reaction partners, and mechanistic pathways.

Key areas of development include:

Alternative Catalytic Systems: While palladium is the most common catalyst, rhodium-catalyzed cross-coupling reactions of arylstannanes with diazoesters are emerging as a method for synthesizing α-aryl esters. cvr.ac.in

Tandem and One-Pot Reactions: Efficiency is greatly enhanced by combining multiple reaction steps into a single operation. One-pot sequential Stille cross-coupling reactions with different aryl bromides allow for the concise synthesis of both symmetrical and unsymmetrical biaryl compounds. researchgate.net Furthermore, one-pot decarbonylative stannylation/Migita-Kosugi-Stille reactions demonstrate the utility of combining C-F bond activation, C-Sn bond formation, and C-C bond formation in a single pot. researchgate.net

Ultrasound-Assisted Couplings: The application of ultrasonic irradiation to Stille cross-coupling reactions has been shown to be highly effective. conicet.gov.ar For instance, the reaction of this compound with benzoyl chloride under ultrasound leads to the corresponding diketone in almost quantitative yield in just 30 minutes, a significant improvement over conventional thermal methods which often require longer reaction times and yield unwanted by-products. conicet.gov.ar

Novel Coupling Partners: Research is expanding the range of electrophiles used in these reactions. Beyond traditional aryl halides, acyl chlorides are used to synthesize a variety of ketones, and the reaction of this compound can achieve simultaneous diaroylation of the aromatic ring. conicet.gov.arconicet.gov.ar The selective cross-coupling at the C–Sn bond over the C–Si bond in compounds like 1-(tributylstannyl)-2-(trimethylsilyl)acetylene highlights the chemoselectivity that can be achieved, opening doors for more complex molecular architectures. nih.gov

Table 2: Innovations in Cross-Coupling Reactions

| Innovation | Description | Example Application |

|---|---|---|

| Rhodium Catalysis | Use of Rh(I) complexes to catalyze the coupling of arylstannanes with diazoesters. cvr.ac.in | Synthesis of α-aryl carboxylic esters. cvr.ac.in |

| Ultrasound Assistance | Application of ultrasonic irradiation to accelerate Stille reactions and improve yields. conicet.gov.ar | Near-quantitative synthesis of 1,4-phenylenebis(phenylmethanone) in 30 minutes. conicet.gov.ar |

| Tandem Reactions | One-pot procedures combining stannylation and cross-coupling. researchgate.net | Rapid access to a wide variety of biaryls. researchgate.net |

| Selective Coupling | Preferential reaction at the C-Sn bond in molecules containing multiple reactive sites. nih.gov | Cross-coupling of 1-(tributylstannyl)-2-(trimethylsilyl)acetylene with aryl bromides. nih.gov |

Innovative Applications in Next-Generation Functional Materials with Tunable Properties

This compound is a key precursor for the synthesis of π-conjugated polymers and molecules, which are the foundation of next-generation functional materials. researchgate.net The ability to precisely control the structure and properties of these materials at the molecular level allows for the development of devices with tailored electronic and optical characteristics.

Emerging applications include:

Organic Electronics: This compound is extensively used in the Stille polymerization to create donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) type molecules and polymers. researchgate.netnih.gov These materials are vital for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netscispace.com By coupling this compound with various electron-accepting or -donating comonomers, researchers can fine-tune the HOMO/LUMO energy levels, bandgap, and charge transport properties of the resulting polymers. researchgate.netnih.gov

Chemosensors: Conjugated polymers containing chelating units within their backbone can exhibit ionochromic properties, changing color or fluorescence in the presence of specific metal ions. researchgate.net this compound can be copolymerized with monomers containing units like crown ethers or bipyridine to create sensory materials for detecting cations such as Li⁺ and K⁺. researchgate.net A pyrene-based fluorescent polymer synthesized via Stille coupling with this compound has been investigated for its potential in detecting metal ions like Fe³⁺. researchgate.net

Fluorinated Molecules: Arylstannanes are valuable intermediates for introducing fluorine atoms into aromatic rings. beilstein-journals.org This is significant in medicinal chemistry, as fluorination can dramatically alter a molecule's metabolic stability and lipophilicity. beilstein-journals.org Silver-catalyzed fluorination of arylstannanes provides a method for late-stage functionalization, a crucial tool in drug discovery. beilstein-journals.org

Specialty Polymers: The versatility of this compound allows for its incorporation into polymers with unique properties. For instance, it has been used to create copolymers containing carborane units, which exhibit exceptional thermal stability. researchgate.net

Table 3: Functional Materials Derived from this compound

| Material Class | Synthesis Method | Key Property | Application |

|---|---|---|---|

| Donor-Acceptor Polymers | Stille Cross-Coupling. researchgate.netnih.gov | Tunable electronic bandgap. researchgate.net | Organic photovoltaics, OLEDs. researchgate.netnih.gov |

| Ionochromic Polymers | Palladium-catalyzed copolymerization. researchgate.net | Color/fluorescence change upon ion binding. | Chemical sensors for metal ions. researchgate.net |

| Fluorinated Aromatics | Silver-mediated fluorination. beilstein-journals.org | Altered metabolic stability and lipophilicity. beilstein-journals.org | Medicinal chemistry, drug discovery. beilstein-journals.org |

| Carborane-Containing Polymers | Stille Polymerization. researchgate.net | High thermal/thermo-oxidative stability. | High-performance materials. researchgate.net |

Integration into Supramolecular Chemistry and Nanomaterials Fabrication

The rigid, linear geometry of the phenylene core in this compound makes it an ideal component for the bottom-up construction of highly ordered supramolecular assemblies and nanomaterials. Its two reactive tin centers allow it to act as a linear linker, connecting other molecular units to form larger, well-defined architectures.

Future directions in this area involve:

Conjugated Macrocycles: This compound is a crucial building block in the synthesis of photoactive donor-acceptor conjugated macrocycles. ccspublishing.org.cn These structures are of great interest due to their unique host-guest chemistry and potential in organic electronics. scispace.comccspublishing.org.cn For example, it has been used in a multi-step synthesis involving platinum intermediates to create a macrocycle composed of perylene (B46583) diimide (PDI) and bithiophene units, demonstrating a pathway to complex cyclic π-systems. scispace.com

Supramolecular Polymers and Networks: The reaction of bifunctional stannanes can lead to the formation of extended polymer chains and networks. The derivative 1,1'-p-phenylenebis[5-(tributylstannylsulfanyl)tetrazole] has been shown to form a 2-D sheet arrangement in the solid state, highlighting the potential for creating ordered materials through self-assembly driven by intermolecular interactions. psu.edu

Functionalized Nanostructures: By reacting derivatives of this compound, such as 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene, with α,ω-dihaloalkanes, researchers can synthesize molecules with pendant alkyl halide arms. tudublin.iemaynoothuniversity.ie These functional arms can then be used for subsequent reactions to build more complex structures, including tetra-tetrazole macrocycles which possess cavities of variable dimensions, making them candidates for molecular recognition and host-guest chemistry. tudublin.iemaynoothuniversity.ie

Star-Shaped Molecules: Benzene (B151609) rings serve as common cores for star-shaped molecules, which have applications in optoelectronics and as building blocks for dendrimers. rsc.org this compound provides a route to functionalize a central benzene core, which can then be elaborated into more complex, multi-armed structures. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-Bis(tributylstannyl)benzene, and how can Stille coupling conditions be optimized for this compound?

Answer:

this compound is synthesized via palladium-catalyzed reactions, often using Stille coupling. Key steps include:

- Catalyst Selection : Pd₂(dba)₃ or Pd(PPh₃)₄ are effective for cross-coupling with aryl halides (e.g., 4-bromoiodobenzene) .

- Solvent and Temperature : THF at 55°C for 12 hours ensures optimal reactivity .

- Purification : Column chromatography under inert atmosphere prevents oxidation.

For optimization, monitor reaction progress via TLC and adjust stoichiometry (1:1.05 ratio of stannane to aryl halide) to minimize residual starting material .

Basic: How should structural characterization of this compound be performed to confirm synthesis success?

Answer:

- X-ray Crystallography : Single-crystal analysis at 150 K with R-factor <0.05 confirms bond lengths (C–C mean 0.002 Å) and geometry .

- Spectroscopy : ¹H/¹³C NMR (δ ~0.5–1.5 ppm for Sn–CH₂) and FT-IR (Sn–C stretching at 500–600 cm⁻¹) verify functional groups .

- Mass Spectrometry : High-resolution MS (exact mass 428.1107) validates molecular composition .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes .

- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep under argon at –20°C to prevent degradation .

Advanced: How does this compound behave under UV irradiation, and what mechanistic insights exist for its photoreactivity?

Answer:

Under 254 nm UV light in acetonitrile, analogous benzene derivatives (e.g., 1,4-bis(phenylsulfonyloxy)benzene) undergo S–O bond cleavage, generating phenylsulfonyl radicals. These radicals may:

- Recombine to form Fries rearrangement products.

- Escape solvent cages to initiate secondary reactions (e.g., polymerization) .

For this compound, similar Sn–C bond cleavage is hypothesized, requiring quenching agents (e.g., TEMPO) to stabilize intermediates .

Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?

Answer:

- Basis Sets : 6-31G at MP2 level balances accuracy and computational cost for polarizability and hyperpolarizability calculations .

- Software : Gaussian 03 or ORCA for Hartree-Fock (HF) and Møller-Plesset (MP2) methods .

- Validation : Compare theoretical dipole moments (∼3.5 D) with experimental data, though discrepancies may arise due to solvent effects .

Advanced: How can this compound be functionalized to develop electrochromic or AIE-active materials?

Answer:

- Electrochromic Polymers : Couple with electron-deficient monomers (e.g., thiophene derivatives) via Stille polymerization. Optimize bandgap by adjusting donor-acceptor ratios .

- Aggregation-Induced Emission (AIE) : Introduce tetraphenylethylene (TPE) moieties via Suzuki-Miyaura cross-coupling. Monitor fluorescence quantum yield (ΦF) in THF/water mixtures .

Advanced: How should researchers address contradictions in reaction yields or unexpected by-products during synthesis?

Answer:

- By-Product Analysis : Use GC-MS or HPLC to identify impurities (e.g., tributyltin oxide from hydrolysis).

- Mechanistic Studies : Conduct kinetic isotope effects (KIEs) or radical trapping experiments to elucidate pathways .

- Optimization : Vary catalysts (e.g., switch from Pd₂(dba)₃ to AsPh₃-ligated Pd) to suppress side reactions .

Advanced: What strategies improve the stability of this compound in long-term storage or under catalytic conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。